An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps but also the scientific rationale behind the methodologies.
Introduction: The Significance of a Versatile Keto Acid
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is an aromatic keto acid featuring a trimethoxyphenyl moiety. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The combination of a carboxylic acid and a ketone functional group within the same molecule provides two reactive centers for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecular architectures. The electron-rich trimethoxyphenyl ring system is a key pharmacophore in a number of therapeutic agents, and its incorporation into novel structures is a common strategy in the pursuit of new drug candidates.
Part 1: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
The most logical and established method for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
The Underlying Chemistry: A Mechanistic Perspective
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. In this synthesis, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the carbonyl group, facilitating the cleavage of the C-O bond and the formation of the acylium ion intermediate. The electron-rich 1,2,3-trimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is eliminated from the aromatic ring, restoring aromaticity and yielding the desired product. The use of an anhydride prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, because the resulting ketone is less reactive than the starting material.
Figure 1: Synthetic workflow for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.
Materials and Reagents:
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1,2,3-Trimethoxybenzene
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Glutaric Anhydride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
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Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Toluene for recrystallization
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Addition of Reactants: Dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) and glutaric anhydride (1.05 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.
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Reaction Execution: Cool the aluminum chloride suspension in an ice bath. Add the solution of 1,2,3-trimethoxybenzene and glutaric anhydride dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.
Part 2: Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Figure 2: Logical flow for the characterization of the synthesized product.
Predicted Spectroscopic Data
| Property | Expected Value/Observation | Rationale |
| Molecular Formula | C₁₄H₁₈O₆[1] | Based on the structures of the reactants. |
| Molecular Weight | 282.29 g/mol [1] | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |
| Melting Point | To be determined experimentally | A sharp melting point range is indicative of high purity. |
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the trimethoxyphenyl ring. The coupling constant would be typical for ortho-coupling.
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Aliphatic Protons:
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A triplet around δ 3.0-3.2 ppm for the two protons alpha to the ketone.
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A triplet around δ 2.4-2.6 ppm for the two protons alpha to the carboxylic acid.
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A quintet around δ 2.0-2.2 ppm for the two protons beta to both carbonyl groups.
-
-
Methoxy Protons: Three singlets for the three methoxy groups, likely in the range of δ 3.8-4.0 ppm.
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Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~195-205 ppm) and one for the carboxylic acid (δ ~175-185 ppm).
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Aromatic Carbons: Six distinct signals for the carbons of the trimethoxyphenyl ring, with the oxygen-substituted carbons appearing at higher chemical shifts.
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Aliphatic Carbons: Three signals for the three methylene groups of the valeric acid chain.
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Methoxy Carbons: Three signals for the methoxy group carbons in the region of δ 55-65 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the presence of two strong carbonyl stretching absorptions.[2][3]
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C-H Stretches (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency.[4]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C-O Stretches (Ethers and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
The mass spectrum, likely obtained via electrospray ionization (ESI), should show the molecular ion peak. The fragmentation pattern is expected to be influenced by the trimethoxybenzoyl moiety.
-
Molecular Ion (M+H)⁺: Expected at m/z = 283.11.
-
Key Fragmentation Pathways:
-
Loss of water (H₂O) from the carboxylic acid.
-
Alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion. A prominent peak corresponding to the trimethoxybenzoyl cation would be expected.
-
Sequential loss of methyl radicals (•CH₃) from the methoxy groups is a common fragmentation pattern for trimethoxyphenyl compounds.[5]
-
Conclusion: A Foundation for Further Discovery
This technical guide provides a scientifically grounded framework for the synthesis and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. The detailed protocol for the Friedel-Crafts acylation, coupled with the predicted characterization data, offers researchers the necessary information to confidently produce and validate this important chemical intermediate. The versatility of this molecule ensures its continued relevance in the exploration of new chemical space and the development of novel therapeutic agents.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
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Wang, H., et al. (2015). New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. Retrieved from [Link]
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0186085). Retrieved from [Link]
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Asian Publication Corporation. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 24(11), 5021-5024. Retrieved from [Link]
- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
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DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]
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Organic Chemistry Portal. Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Retrieved from [Link]
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National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
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Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
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National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]
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NIST WebBook. 2,3,4-Trimethoxycinnamic acid. Retrieved from [Link]
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SpectraBase. 5-(3,4,5-Trimethoxyphenyl)pentanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ResearchGate. Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF). * indicate - BG. Retrieved from [Link]
Sources
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